molecular formula C21H18N6O2 B2412538 6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one CAS No. 2380187-63-1

6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one

Cat. No.: B2412538
CAS No.: 2380187-63-1
M. Wt: 386.415
InChI Key: CEYIRKIVROITCS-UHFFFAOYSA-N
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Description

“6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while substitution could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Known for their anti-inflammatory and anti-cancer properties.

    Pyrido[3,4-d]pyrimidine derivatives: Often studied for their kinase inhibitory activity.

    Azetidinone derivatives: Commonly explored for their antibiotic and cholesterol-lowering effects.

Uniqueness

“6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one” stands out due to its unique combination of these three pharmacophores, potentially offering a broad spectrum of biological activities and therapeutic applications.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-29-19-5-3-2-4-15(19)17-6-7-20(28)27(25-17)14-11-26(12-14)21-16-8-9-22-10-18(16)23-13-24-21/h2-10,13-14H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYIRKIVROITCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC5=C4C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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